molecular formula C11H13N B12982853 (1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexane

(1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B12982853
M. Wt: 159.23 g/mol
InChI Key: HYXPTPHIWQWOQF-WDEREUQCSA-N
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Description

(1S,5R)-1-Phenyl-3-azabicyclo[310]hexane is an organic compound characterized by its bicyclic structure, which includes a phenyl group and an azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of cyclopropylamine and phenylacetylene.

    Cyclization Reaction: The cyclopropylamine undergoes a cyclization reaction with phenylacetylene under specific conditions to form the azabicyclo structure.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
  • (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
  • Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

Uniqueness

(1S,5R)-1-Phenyl-3-azabicyclo[310]hexane is unique due to its azabicyclo structure, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

(1S,5R)-1-phenyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2/t10-,11+/m0/s1

InChI Key

HYXPTPHIWQWOQF-WDEREUQCSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(CNC2)C3=CC=CC=C3

Canonical SMILES

C1C2C1(CNC2)C3=CC=CC=C3

Origin of Product

United States

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